molecular formula C10H10N2O2 B8532516 Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

Cat. No.: B8532516
M. Wt: 190.20 g/mol
InChI Key: ZZCSNSXCIVQUNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-ethynylpyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 2-(4-ethynylpyrimidin-5-yl)acetate

InChI

InChI=1S/C10H10N2O2/c1-3-9-8(6-11-7-12-9)5-10(13)14-4-2/h1,6-7H,4-5H2,2H3

InChI Key

ZZCSNSXCIVQUNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=CN=C1C#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-((triethylsilyl)ethynyl)pyrimidin-5-yl)acetate (I109) (1.174 g, 3.856 mmol) in dry THF (40 mL) under an atmosphere of nitrogen was added acetic acid (0.243 mL, 4.24 mmol) followed by TBAF (1.0 M in THF, 4.049 mL, 4.049 mmol) dropwise at 0° C. The reaction was stirred at this temperature for 5 minutes and was then poured into sat. aq. NaHCO3 (100 mL) and DCM (100 mL). The layers were separated and the aqueous layer was extracted with DCM (2×100 mL). The combined organics were washed with water (100 mL), brine (100 mL), dried (MgSO4), filtered and concentrated in vacuo to give a brown oil. The crude material was purified by silica gel chromatography (Isolera Biotage, 40 g Si Cartridge, 0-60% EtOAc in petroleum benzine 40-60° C.) to give the title compound (I110) (0.397 g, 54% yield) as a brown oil; 1H NMR (400 MHz, CDCl3) δ 9.11 (s, 1H), 8.72 (s, 1H), 4.20 (q, J=7.1 Hz, 2H), 3.81 (s, 2H), 3.56 (s, 1H), 1.27 (t, J=7.1 Hz, 3H). LCMS Method C: rt 4.78 min; m/z 191.1 [M+H]+.
Name
ethyl 2-(4-((triethylsilyl)ethynyl)pyrimidin-5-yl)acetate
Quantity
1.174 g
Type
reactant
Reaction Step One
Quantity
0.243 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4.049 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
54%

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